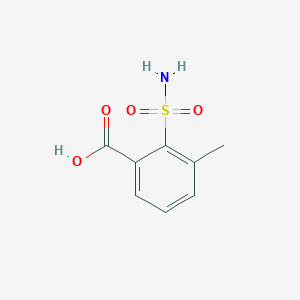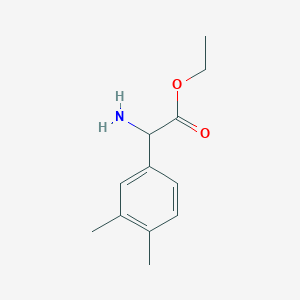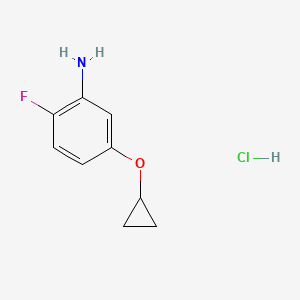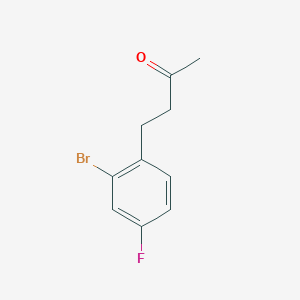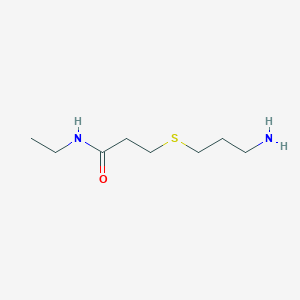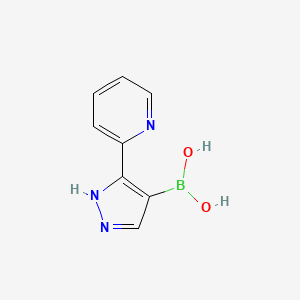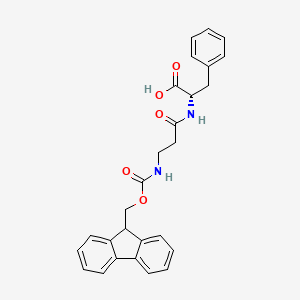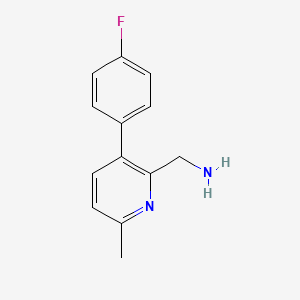
3-(4-Fluorophenyl)-6-methyl-2-pyridinemethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(4-fluorophenyl)-6-methylpyridin-2-yl]methanamine is an organic compound that belongs to the class of aromatic amines It features a pyridine ring substituted with a fluorophenyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-fluorophenyl)-6-methylpyridin-2-yl]methanamine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of fluorobenzene is coupled with a halogenated pyridine derivative in the presence of a palladium catalyst.
Methylation: The methyl group can be introduced through a Friedel-Crafts alkylation reaction, where the pyridine ring is alkylated using a methyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of [3-(4-fluorophenyl)-6-methylpyridin-2-yl]methanamine may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to amines or reduce other functional groups present in the molecule.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki and Heck couplings, to form more complex structures.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.
Coupling Reactions: Palladium catalysts, boronic acids, and halogenated derivatives.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Primary and secondary amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Coupling Reactions: Biaryl and heteroaryl compounds.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Materials Science: It can be incorporated into polymers and materials with specific electronic and optical properties.
Biology
Biochemical Probes: The compound can be used as a probe to study biological processes, such as enzyme activity and receptor binding.
Drug Development: It serves as a scaffold for the development of new pharmaceuticals, particularly in targeting specific receptors or enzymes.
Medicine
Diagnostics: Used in the development of diagnostic agents for imaging and detecting diseases.
Industry
Agriculture: The compound can be used in the synthesis of agrochemicals, such as herbicides and pesticides.
Pharmaceuticals: Employed in the production of active pharmaceutical ingredients (APIs) and intermediates.
作用機序
The mechanism of action of [3-(4-fluorophenyl)-6-methylpyridin-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. In the case of receptors, it can act as an agonist or antagonist, altering the signaling pathways and physiological responses.
類似化合物との比較
Similar Compounds
[3-(4-chlorophenyl)-6-methylpyridin-2-yl]methanamine: Similar structure with a chlorine substituent instead of fluorine.
[3-(4-bromophenyl)-6-methylpyridin-2-yl]methanamine: Similar structure with a bromine substituent instead of fluorine.
[3-(4-methylphenyl)-6-methylpyridin-2-yl]methanamine: Similar structure with a methyl substituent instead of fluorine.
Uniqueness
The presence of the fluorine atom in [3-(4-fluorophenyl)-6-methylpyridin-2-yl]methanamine imparts unique properties, such as increased lipophilicity and metabolic stability. Fluorine can also enhance the compound’s ability to form hydrogen bonds and interact with biological targets, making it a valuable scaffold in drug design and development.
特性
分子式 |
C13H13FN2 |
|---|---|
分子量 |
216.25 g/mol |
IUPAC名 |
[3-(4-fluorophenyl)-6-methylpyridin-2-yl]methanamine |
InChI |
InChI=1S/C13H13FN2/c1-9-2-7-12(13(8-15)16-9)10-3-5-11(14)6-4-10/h2-7H,8,15H2,1H3 |
InChIキー |
QWDPIWFBSACXBO-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(C=C1)C2=CC=C(C=C2)F)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


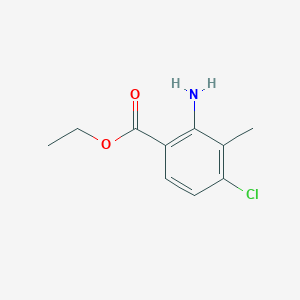
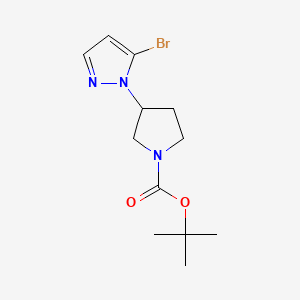
![Methyl[(piperidin-2-yl)methyl]amine dihydrochloride](/img/structure/B13540521.png)
![1-[2,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-3-yl]-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B13540525.png)
![7-Methoxybenzo[d]isothiazol-3(2H)-one](/img/structure/B13540527.png)


